(3-Chloropropyl)ethyl(methyl)amine
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Overview
Description
(3-Chloropropyl)ethyl(methyl)amine is an organic compound with the molecular formula C6H14ClN. It is a derivative of amine, characterized by the presence of a chlorine atom attached to a propyl group, which is further connected to an ethyl and a methyl group. This compound is often used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloropropyl)ethyl(methyl)amine typically involves the reaction of 3-chloropropylamine with ethyl iodide and methyl iodide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (3-Chloropropyl)ethyl(methyl)amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary or secondary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines under basic conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products such as 3-hydroxypropylamine, 3-cyanopropylamine, or other substituted amines are formed.
Oxidation: Products include amides or nitriles.
Reduction: Primary or secondary amines are the major products.
Scientific Research Applications
(3-Chloropropyl)ethyl(methyl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its amine functionality.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting the central nervous system.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Chloropropyl)ethyl(methyl)amine involves its interaction with various molecular targets, including enzymes and receptors. The chlorine atom and the amine group play crucial roles in its binding affinity and reactivity. The compound can act as a nucleophile, attacking electrophilic centers in biological molecules, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
(3-Chloropropyl)amine: Lacks the ethyl and methyl groups, making it less versatile in chemical reactions.
(3-Chloropropyl)methylamine: Contains only a methyl group, limiting its applications compared to (3-Chloropropyl)ethyl(methyl)amine.
(3-Chloropropyl)ethylamine: Contains only an ethyl group, offering fewer reaction sites.
Uniqueness: this compound is unique due to the presence of both ethyl and methyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
3-chloro-N-ethyl-N-methylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClN/c1-3-8(2)6-4-5-7/h3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIVNAFFLBTLTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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